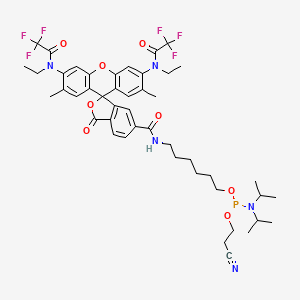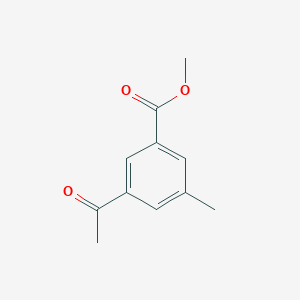
Methyl 3-acetyl-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetyl-5-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-methylbenzoate typically involves the esterification of 3-acetyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-acetyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: 3-acetyl-5-methylbenzoic acid.
Reduction: 3-(hydroxymethyl)-5-methylbenzoate.
Substitution: Various nitro, bromo, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of Methyl 3-acetyl-5-methylbenzoate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding alcohol. This compound can also interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target organism .
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the acetyl and methyl groups.
Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester of benzoic acid with a propyl group.
Uniqueness: Methyl 3-acetyl-5-methylbenzoate is unique due to the presence of both an acetyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 3-acetyl-5-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-9(8(2)12)6-10(5-7)11(13)14-3/h4-6H,1-3H3 |
InChI-Schlüssel |
HNUMTZBALLMVFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


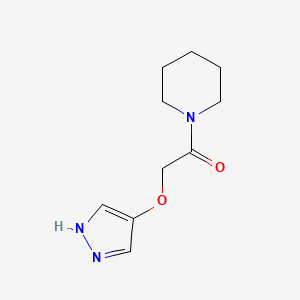

![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
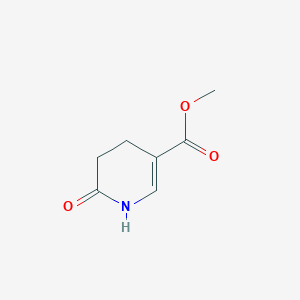
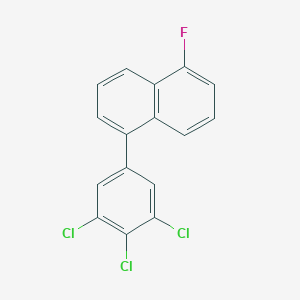
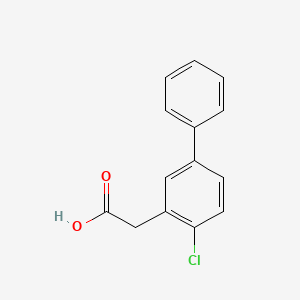
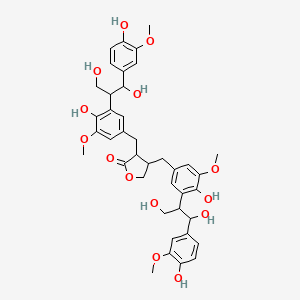
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)
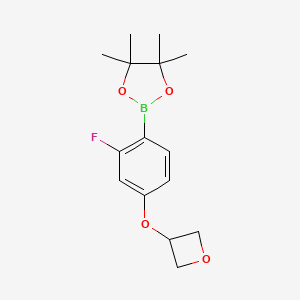
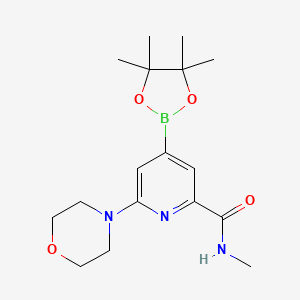

![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)

